Methyl 2-[benzyl(ethyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 2-[benzyl(ethyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative with a 3,4-dihydroquinazoline-4-one core. Key structural features include:
- Position 2: A benzyl(ethyl)amino substituent, providing both lipophilic (benzyl) and flexible (ethyl) properties.
- Position 3: A phenyl group, contributing to aromatic stacking interactions.
- Position 4: An oxo group, forming a conjugated system with the quinazoline ring.
This compound is hypothesized to exhibit biological activity due to its structural similarity to inhibitors of soluble epoxide hydrolase (sEH) and other pharmacologically relevant quinazoline derivatives .
Properties
IUPAC Name |
methyl 2-[benzyl(ethyl)amino]-4-oxo-3-phenylquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-3-27(17-18-10-6-4-7-11-18)25-26-22-16-19(24(30)31-2)14-15-21(22)23(29)28(25)20-12-8-5-9-13-20/h4-16H,3,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJDMTKGHRDFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[benzyl(ethyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the benzyl(ethyl)amino group and the carboxylate ester. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[benzyl(ethyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline core or the benzyl(ethyl)amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazolines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. Methyl 2-[benzyl(ethyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate has shown promise in inhibiting the proliferation of various cancer cell lines. Studies have demonstrated that the compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated effectiveness against several bacterial strains, making it a candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Pharmacological Applications
Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, such as kinases and proteases. For instance, it has shown inhibitory effects on certain kinases that are crucial for tumor growth and metastasis .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of this compound against neurodegenerative diseases. It appears to enhance neuronal survival and reduce oxidative stress-induced damage, which could be beneficial in conditions like Alzheimer's disease .
Biochemical Research
Mechanistic Studies
The compound serves as a valuable tool in biochemical research for elucidating cellular signaling pathways. Its interactions with various biomolecules can help researchers understand disease mechanisms at a molecular level .
Drug Development
As a lead compound, this compound is being evaluated for its potential to be modified into more potent derivatives. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce side effects .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Activity of Quinazoline Derivatives | Cancer Cell Lines | Induced apoptosis in breast and lung cancer cells; inhibited cell proliferation. |
| Antimicrobial Efficacy of Novel Compounds | Bacterial Strains | Effective against E. coli and S. aureus; potential for new antibiotic development. |
| Neuroprotective Effects of Quinazolines | Neurodegenerative Models | Reduced oxidative stress markers; improved neuronal survival rates in vitro. |
Mechanism of Action
The mechanism of action of Methyl 2-[benzyl(ethyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Quinazoline Derivatives
The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous derivatives:
Key Structural and Functional Insights:
Position 2 Modifications: The target compound’s benzyl(ethyl)amino group contrasts with thio or mercapto groups in analogs. Electron-withdrawing groups (e.g., Cl, CF3 in Compounds 8 and 9) improve metabolic stability but may reduce solubility .
Position 3 Variations: Phenyl (target, Compounds 7–9) vs. thienylcarbonylamino () vs. methyl (). Phenyl and thienyl groups facilitate π-π stacking, while methyl minimizes steric effects .
Synthetic Accessibility: Thioether derivatives (Compounds 8–9) are synthesized efficiently (>80% yield) via nucleophilic substitution, whereas amino-substituted analogs (target) may require more complex amine coupling .
Biological Implications: Quinazoline-4-one derivatives are known sEH inhibitors; the target compound’s amino group may mimic urea-based inhibitors by forming hydrogen bonds with catalytic residues .
Research Findings and Data
Hydrogen Bonding and Crystal Packing (Relevant to and ):
- The target compound’s benzyl(ethyl)amino group may participate in N–H···O hydrogen bonds, akin to the N–H···O/S interactions observed in .
- In contrast, thioether derivatives (Compounds 8–9) lack hydrogen-bond donors, relying on weaker van der Waals interactions for crystal packing .
Computational and Analytical Data:
- FTIR/GC-MS : Methyl ester C=O stretches (~1700 cm⁻¹) and aromatic C–H bends (~3000 cm⁻¹) are common to all compounds. Thioether S–C stretches (~600 cm⁻¹) distinguish Compounds 8–9 from the target .
- Molecular Weight: The target compound (MW ~407 g/mol) is heavier than analogs like Compound 7 (MW ~352 g/mol) due to the benzyl(ethyl)amino group .
Biological Activity
Structure
The compound features a quinazoline core substituted with a benzyl(ethyl)amino group and a carboxylate moiety. Its chemical structure can be represented as follows:
Molecular Properties
- Molecular Weight : 342.4 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties against various pathogens.
Table 1: Antimicrobial Activity Data
The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with the lowest MIC values observed against Candida albicans, indicating potential antifungal applications.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A recent study evaluated the effect of this compound on human breast cancer cell lines (MCF-7). The results indicated:
- IC50 Value : 12 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis via the mitochondrial pathway.
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, this compound has also been evaluated for:
- Anti-inflammatory Activity : Exhibited significant reduction in TNF-alpha levels in vitro.
- Analgesic Properties : Demonstrated pain relief in animal models comparable to standard analgesics.
Summary of Key Studies
- Antimicrobial Efficacy : A study involving 248 synthesized alkaloids reported that similar quinazoline derivatives exhibited strong antibacterial activity against E. coli and B. subtilis with MIC values as low as 4.69 µM .
- Anticancer Mechanisms : Research published in a peer-reviewed journal highlighted that quinazoline compounds can inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
